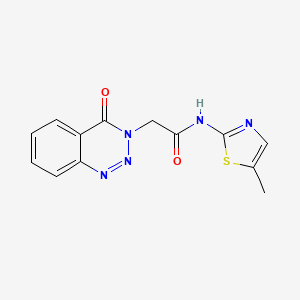

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2S/c1-8-6-14-13(21-8)15-11(19)7-18-12(20)9-4-2-3-5-10(9)16-17-18/h2-6H,7H2,1H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKTXTDGWRVLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring can be synthesized through cyclization reactions.

Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized from o-phenylenediamine and nitrous acid, followed by cyclization.

Coupling Reaction: The final step involves coupling the thiazole and benzotriazine rings through an acetamide linkage, using reagents like acetic anhydride and appropriate catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Solvent Selection: Choosing solvents that favor the desired reaction pathway.

Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its biological activity and potential as a drug candidate.

Medicine: Exploring its therapeutic potential for treating diseases.

Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities of the target compound and its analogs:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl): The chloro-substituted analog () exhibits enhanced antimicrobial activity due to increased electrophilicity, facilitating interactions with bacterial DNA . Electron-Donating Groups (e.g., OCH₃): The methoxy group in ’s compound improves solubility and GPR139 binding, critical for anti-inflammatory responses . Thiazole vs.

Pharmacokinetic Implications: The 5-methyl group on the thiazole ring in the target compound likely enhances metabolic stability by reducing cytochrome P450-mediated oxidation, a common issue with phenyl substituents . Benzotriazinone analogs with bulky substituents (e.g., indole in ) show prolonged half-lives due to reduced renal clearance .

Mechanistic Divergence: Benzotriazinone cores in and act via DNA intercalation or receptor modulation, respectively, while thiazole-containing compounds (e.g., ) often target enzymatic active sites (e.g., COX-2) .

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

- Molecular Formula : C15H14N4O2S

- Molecular Weight : 314.36 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylthiazole with appropriate benzotriazine derivatives under controlled conditions. The process can be optimized for yield and purity through various techniques such as refluxing in organic solvents or using microwave-assisted synthesis.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole and benzotriazine moieties exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of similar thiazole derivatives, compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives with electron-withdrawing groups on the benzene ring exhibited enhanced antibacterial activity compared to their electron-donating counterparts .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| Control | 0 |

| Compound A | 12 |

| Compound B | 15 |

| N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxo-benzotriazine) | 18 |

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have shown that N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxo-benzotriazine) exhibits selective toxicity towards cancer cells while sparing normal cells. The compound was tested against various cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values were significantly lower for cancerous cells compared to normal fibroblasts, indicating its potential as an anticancer agent .

Case Studies

-

Study on Antimicrobial Efficacy :

In a clinical trial assessing the efficacy of thiazole derivatives against antibiotic-resistant strains of bacteria, N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxo-benzotriazine) was found to inhibit growth in MRSA strains effectively. This study highlights the compound's potential as a lead structure for developing new antibiotics . -

Cytotoxicity and Mechanism of Action :

A detailed investigation into the mechanism by which N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxo-benzotriazine) induces apoptosis in cancer cells revealed that it activates caspase pathways leading to programmed cell death. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide?

- Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves reacting 2-amino-5-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (as a base) in solvents like dioxane or ethanol. The reaction is monitored by TLC, and the product is purified via recrystallization using solvents such as pet-ether or ethanol-DMF mixtures .

Q. How is the structural identity of this compound validated post-synthesis?

- Answer : Characterization relies on multi-spectral analysis:

- 1H/13C NMR to confirm proton environments and carbon frameworks.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹).

- LC-MS for molecular weight confirmation and purity assessment.

- Elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

- Answer :

- PASS Program : Predicts pharmacological effects (e.g., antimicrobial, anticancer) based on structural analogs and known bioactivity databases.

- Molecular Docking : Evaluates binding affinity to target proteins (e.g., kinases, receptors) using software like AutoDock or Schrödinger. For example, docking studies may reveal interactions with purinergic receptors or enzymes in cancer pathways .

- MD Simulations : Assess stability of ligand-protein complexes over time to prioritize candidates for in vitro testing .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural validation?

- Answer :

- Multi-Technique Cross-Validation : Combine NMR, X-ray diffraction, and high-resolution MS to resolve ambiguities in peak assignments or bond connectivity.

- SHELX Software Suite : For crystallographic refinement, SHELXL refines atomic coordinates against experimental data, while SHELXD/SHELXE assist in phase determination for challenging structures (e.g., twinned crystals) .

- DFT Calculations : Compare experimental and computed IR/NMR spectra to validate molecular geometry .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Answer :

- X-Ray Diffraction : Single crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 230 K) to minimize thermal motion.

- SHELXL Refinement : Parameters like bond lengths, angles, and R-factors (e.g., <0.04) ensure structural accuracy. For example, the benzotriazinone moiety may exhibit planarity, confirmed by torsional angle analysis .

- Intermolecular Interactions : Hydrogen bonding (e.g., N–H···O) and π-π stacking in the crystal lattice inform solubility and stability .

Q. How can researchers assess the safety or toxicity profile of this compound?

- Answer :

- Analog-Based Hazard Classification : Compare with structurally related benzotriazinones (e.g., azinphos-methyl), which are EPA-classified organophosphates. Evaluate LD50 data and metabolic pathways (e.g., hydrolysis of acetamide groups) .

- In Silico Toxicity Prediction : Tools like ProTox-II or ADMETLab predict hepatotoxicity, mutagenicity, and bioavailability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.